Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI)
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Overview
Description
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI) is a complex organic compound with the molecular formula C15H20ClN5O5 and a molecular weight of 385.8 g/mol. This compound is characterized by its unique structure, which includes a carbamate group, a chloroacetyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves several steps. One common method involves the reaction of 4-nitrophenyl chloroformate with 4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
Chemical Reactions Analysis
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- can be compared with other similar compounds such as:
Carbamic acid, (4-nitrophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Carbamic acid, (4-((aminoiminomethyl)amino)-1-(chloroacetyl)butyl)-, (4-nitrophenyl)methyl ester: This compound has a similar structure but with different substituents on the carbamate group.
These comparisons highlight the unique structural features and chemical properties of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)-, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
52795-16-1 |
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Molecular Formula |
C15H20ClN5O5 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C15H20ClN5O5/c16-8-13(22)12(2-1-7-19-14(17)18)20-15(23)26-9-10-3-5-11(6-4-10)21(24)25/h3-6,12H,1-2,7-9H2,(H,20,23)(H4,17,18,19)/t12-/m0/s1 |
InChI Key |
ASAMTKJVTQVMRZ-LBPRGKRZSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Synonyms |
alpha(N)-(4-nitrobenzyloxycarbonylarginine chloromethyl ketone) alpha-nitrobenzyloxycarbonyl-Arg-chloromethyl ketone alpha-nitrobenzyloxycarbonyl-L-arginyl-chloromethyl ketone |
Origin of Product |
United States |
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